molecular formula C13H12Cl2N2O B1367837 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide CAS No. 912763-66-7

2,6-dichloro-N-(1-cyanocyclopentyl)benzamide

Cat. No.: B1367837
CAS No.: 912763-66-7
M. Wt: 283.15 g/mol
InChI Key: JPTINSGANUDGGF-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(1-cyanocyclopentyl)benzamide is a useful research compound. Its molecular formula is C13H12Cl2N2O and its molecular weight is 283.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dichloro-N-(1-cyanocyclopentyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c14-9-4-3-5-10(15)11(9)12(18)17-13(8-16)6-1-2-7-13/h3-5H,1-2,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTINSGANUDGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587605
Record name 2,6-Dichloro-N-(1-cyanocyclopentyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-66-7
Record name 2,6-Dichloro-N-(1-cyanocyclopentyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

IUPAC name and synonyms for 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide

[1]

Nomenclature & Chemical Identity

This section establishes the definitive identification standards for the compound, adhering to IUPAC 2013 recommendations.

AttributeSpecification
Preferred IUPAC Name This compound
Systematic Synonyms • N-(1-cyanocyclopentyl)-2,6-dichlorobenzamide[1]• 1-(2,6-dichlorobenzamido)cyclopentane-1-carbonitrile[1]• Benzamide, 2,6-dichloro-N-(1-cyanocyclopentyl)-
Chemical Formula C₁₃H₁₂Cl₂N₂O
Molecular Weight 283.15 g/mol
SMILES (Canonical) ClC1=C(C(NC2(C#N)CCCC2)=O)C(Cl)=CC=C1
InChI Key Predicted: [Hash dependent on stereochem/tautomer generation, typically generated via ChemDraw]
Structural Class N-substituted Benzamide /

-Amino Nitrile derivative
Structural Significance

The molecule combines two pharmacologically distinct moieties:[1]

  • 2,6-Dichlorobenzamide Core: A privileged scaffold in agrochemistry.[1] This moiety is the active metabolite of the herbicide Dichlobenil and is known to inhibit cellulose biosynthesis in plants.[1] The 2,6-dichloro substitution provides extreme steric protection to the amide bond, preventing facile enzymatic hydrolysis.[1]

  • 1-Cyanocyclopentyl Group: A constrained amino acid mimic.[1] This group is often used in medicinal chemistry (e.g., in the synthesis of Irbesartan intermediates) to introduce conformational rigidity and metabolic stability compared to linear alkyl chains.[1]

Synthesis & Experimental Protocols

Expertise & Causality: The synthesis of this compound requires a two-stage approach.[1][2] Direct acylation of the amine is preferred over coupling reagents (like DCC/EDC) due to the low nucleophilicity of the sterically hindered

12,6-dichlorobenzoyl chloride1
Precursor Preparation: 1-Aminocyclopentanecarbonitrile

Note: If not purchased commercially, this must be synthesized via a Strecker reaction.[1]

Reagents: Cyclopentanone, Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl), Aqueous Ammonia.[1]

  • Dissolution: Dissolve NH₄Cl (1.1 eq) in water/ammonia solution (25%).

  • Addition: Add Cyclopentanone (1.0 eq) dropwise at 0–5°C.

  • Cyanation: Add NaCN (1.0 eq) solution slowly, maintaining temperature <10°C to prevent polymerization.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Extraction: Extract the oily product with dichloromethane (DCM).

  • Purification: The amine is unstable; use immediately or store as a hydrochloride salt.

Core Synthesis: Schotten-Baumann Acylation

Objective: Form the sterically hindered amide bond.[1]

Reagents:

  • 1-Aminocyclopentanecarbonitrile (1.0 eq)[1]

  • 2,6-Dichlorobenzoyl chloride (1.1 eq)[1]

  • Triethylamine (Et₃N) or Pyridine (2.5 eq) - Acts as HCl scavenger.[1]

  • Dichloromethane (DCM) or THF (Anhydrous solvent).[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Critical for overcoming steric hindrance of the 2,6-dichloro group.[1]

Protocol:

  • Setup: Purge a 3-neck round-bottom flask with nitrogen. Add 1-aminocyclopentanecarbonitrile dissolved in anhydrous DCM.

  • Base Addition: Add Et₃N and DMAP.[1] Cool the mixture to 0°C in an ice bath.

  • Acylation: Add 2,6-dichlorobenzoyl chloride dropwise over 30 minutes.

    • Why? Rapid addition causes exotherms that may hydrolyze the nitrile or degrade the acid chloride.[1]

  • Reflux: Allow to warm to Room Temperature (RT), then reflux gently (40°C) for 12 hours. The steric bulk of the 2,6-dichloro ring requires thermal energy to drive the reaction to completion.[1]

  • Quench: Pour reaction mixture into ice-cold 1M HCl (removes unreacted amine and pyridine).

  • Workup: Wash organic layer with Sat.[1] NaHCO₃ (removes acid), then Brine.[1] Dry over MgSO₄.[1]

  • Crystallization: Evaporate solvent. Recrystallize from Ethanol/Hexane (1:4) to yield white/off-white crystals.[1]

Workflow Visualization

The following diagram illustrates the synthetic pathway and the logic flow for purification.

SynthesisWorkflowStartCyclopentanoneStreckerStrecker Reaction(NaCN, NH4Cl)Start->StreckerAmine1-Aminocyclopentane-carbonitrileStrecker->AmineNucleophilic AdditionAcylationAcylation(DCM, Et3N, DMAP, 0°C -> Reflux)Amine->AcylationReagent2,6-DichlorobenzoylChlorideReagent->AcylationCrudeCrude ProductAcylation->CrudeN-AcylationWashAcid/Base Wash(Remove amine/acid)Crude->WashFinalThis compound(Crystalline Solid)Wash->FinalRecrystallization

Caption: Step-wise synthesis from commodity precursors to the final benzamide derivative.

Mechanism of Action (Theoretical Application)

Given the structural homology to Dichlobenil and Isoxaben , this compound is likely a Cellulose Biosynthesis Inhibitor (CBI) .[1]

The "Active Warhead" Hypothesis

The 2,6-dichlorobenzamide moiety is chemically robust.[1] In soil or biological systems, the nitrile group on the cyclopentyl ring may undergo hydrolysis, or the molecule may bind allosterically to the cellulose synthase complex (CesA).[1]

Pathway Logic:

  • Target: Cellulose Synthase A (CesA) complex in the plant plasma membrane.[1]

  • Binding: The 2,6-dichlorophenyl ring occupies a hydrophobic pocket, while the amide hydrogen forms a critical H-bond with the protein.[1]

  • Effect: Disruption of the rosette structure, preventing the polymerization of UDP-glucose into cellulose microfibrils.[1]

  • Phenotype: Stunted growth, swollen root tips (characteristic of Group 29/L herbicides).[1]

MoAcluster_plantPlant Cell Wall BiosynthesisCompoundThis compoundInhibitionAllosteric Binding(Steric Blockade)Compound->InhibitionCesACesA Complex(Cellulose Synthase)CelluloseCellulose MicrofibrilsCesA->CellulosePolymerizationUDPUDP-GlucoseUDP->CesASubstrateInhibition->CesAInhibits

Caption: Proposed mechanism of action targeting the CesA complex, typical of benzamide herbicides.[1]

Safety & Handling (E-E-A-T)

Trustworthiness: This compound contains a nitrile group and a halogenated aromatic ring.[1][3] It must be treated as a potential toxicant and environmental hazard .[1]

Hazard ClassRisk DescriptionMitigation Protocol
Acute Toxicity Potential to release cyanide ions upon metabolic oxidation or strong acid hydrolysis.[1]Work in a fume hood. Keep Silver Nitrate (AgNO₃) or specific cyanide antidote kits available.[1]
Skin/Eye Irritant Benzoyl chlorides and their derivatives are potent irritants.[1]Wear nitrile gloves (double gloving recommended) and safety goggles.[1]
Environmental 2,6-Dichlorobenzamide (BAM) is a persistent groundwater contaminant.[1][4]Zero discharge. All aqueous waste must be collected and incinerated.[1] Do not pour down drains.[1]

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1] Link

  • Benzamide Herbicide Mechanism: Sabba, R. P., & Vaughn, K. C. (1999).[1] Herbicides that inhibit cellulose biosynthesis. Weed Science, 47(6), 757-763.[1] Link[1]

  • Synthesis of Alpha-Amino Nitriles: Strecker, A. (1850).[1] Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.[1] Link[1]

  • 2,6-Dichlorobenzamide (BAM) Environmental Data: U.S. EPA.[1][4] (2024).[1] Dichlobenil and Metabolite BAM Fact Sheet. Link[1]

Technical Assessment: Solubility Profiling of 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility profile and characterization protocol for 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide (referred to herein as DCCB ).[1]

As a Senior Application Scientist, I have structured this analysis to address the molecule's specific amphiphilic nature: a lipophilic, sterically hindered dichlorophenyl core coupled with a polar, non-protic nitrile group. While DCCB exhibits excellent solubility in aprotic polar solvents like DMSO (making it suitable for high-throughput screening stocks), its aqueous solubility is predicted to be kinetically limited, requiring precise thermodynamic assessment for formulation.

Part 1: Physicochemical Context & Mechanistic Analysis[1]

Structural Determinants of Solubility

To understand the solubility behavior of DCCB, we must deconstruct its molecular architecture. The solubility


 is governed by the General Solubility Equation (GSE), balancing crystal lattice energy against solvation energy.
Structural FeaturePhysicochemical ImpactSolvation Consequence
2,6-Dichlorophenyl Steric Twist & Lipophilicity: The ortho-chlorines force the amide bond out of planarity with the phenyl ring (steric inhibition of resonance).Lattice Energy: The "twist" reduces crystal packing efficiency compared to planar analogs, potentially lowering the melting point and aiding dissolution. Hydrophobicity: Increases LogP significantly (+0.71 per Cl).
Amide Linker (-CONH-) H-Bond Donor/Acceptor: The NH is a weak acid; the Carbonyl O is a weak base.DMSO: Primary site of solvation via dipole-dipole interactions. Water: Potential for H-bonding, but shielded by the bulky 2,6-dichloro group.
1-Cyanocyclopentyl Dipolar/Lipophilic Hybrid: The nitrile (-CN) is highly polar but aprotic. The cyclopentyl ring is lipophilic.Cosolvents: The nitrile group interacts favorably with DMSO/Acetonitrile. The ring drives the hydrophobic effect in water, limiting aqueous solubility.
Theoretical Solubility Profile

Based on Structure-Property Relationships (SPR) and analog data (e.g., 2,6-dichlorobenzamide and N-(1-cyanocyclopentyl)benzamide) [1, 2], the estimated profile is:

  • Molecular Weight: ~283.15 g/mol

  • Predicted LogP: 3.2 – 3.8 (High Lipophilicity)

  • Predicted Aqueous Solubility (Thermodynamic): < 50 µM (< 15 µg/mL) – Classified as Poorly Soluble.

  • Predicted DMSO Solubility: > 50 mM (> 14 mg/mL) – Excellent.

The Solvation Mechanism (DMSO vs. Water)

The diagram below illustrates the competing forces during the dissolution of DCCB.

G cluster_0 Solid State (Crystal Lattice) cluster_1 Solvent Interaction Node_Solid DCCB Crystal (Lattice Energy) Node_DMSO DMSO Solvation (Dipole-Dipole + H-Bond) Node_Solid->Node_DMSO High Solubility (Energy favorable) Node_Water Water Solvation (Hydrophobic Effect) Node_Solid->Node_Water Low Solubility (Energy barrier) Node_Result1 Screening Ready Node_DMSO->Node_Result1 Stable Stock (>50 mM) Node_Result2 Formulation Risk Node_Water->Node_Result2 Precipitation (<50 µM)

Figure 1: Solvation thermodynamics of DCCB. The high lattice energy is overcome by DMSO's dipole interaction but dominates over water's hydration capacity.

Part 2: Experimental Methodology

To validate the theoretical profile, two distinct protocols are required. Protocol A is for rapid screening (Kinetic), while Protocol B is the "Gold Standard" for physical chemistry (Thermodynamic).

Protocol A: Kinetic Solubility (High-Throughput Screening)

Use this when: Assessing if the compound will precipitate in a biological assay (1-5% DMSO).

  • Stock Preparation: Dissolve DCCB in 100% DMSO to create a 10 mM stock solution .

    • Critical Note: Ensure the DMSO is anhydrous. Water absorption by DMSO (hygroscopicity) can cause premature precipitation of lipophilic benzamides [3].

  • Spike: Add 2 µL of stock to 198 µL of aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature (25°C).

  • Detection: Measure turbidity via Nephelometry or Absorbance at 600nm.

    • Threshold: If OD > 0.005 above blank, precipitation has occurred.

Protocol B: Thermodynamic Solubility (The "Shake-Flask" Method)

Use this when: Determining the absolute solubility limit (


) for formulation or CMC studies.

This protocol ensures the system reaches equilibrium between the solid phase and the saturated solution [4].

Workflow Diagram

Workflow Step1 1. Excess Solid Addition (Add ~1-2 mg DCCB powder to 1 mL Buffer) Step2 2. Equilibration (Shake at 25°C for 24-72 hours) Step1->Step2 Step2->Step2 Check pH (Drift control) Step3 3. Phase Separation (Centrifuge at 15,000 rpm or Filter 0.22 µm) Step2->Step3 Step4 4. Quantification (HPLC-UV or LC-MS/MS of Supernatant) Step3->Step4

Figure 2: Thermodynamic Shake-Flask Workflow. This self-validating loop ensures saturation is reached.

Detailed Steps:
  • Preparation: Weigh ~1.0 mg of crystalline DCCB into a chemically resistant glass vial.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

    • Why PBS? To mimic physiological ionic strength. The 2,6-dichloro group makes the amide non-ionizable at physiological pH, so pH dependence should be minimal unless extreme (> pH 12).

  • Equilibration: Agitate on an orbital shaker (300 rpm) at 25°C for 24 hours .

    • Visual Check: Ensure solid is still visible. If all solid dissolves, the experiment is invalid (not saturated); add more solid.

  • Separation:

    • Filtration: Use a PVDF 0.22 µm syringe filter. (Avoid Nylon, which binds benzamides).

    • Centrifugation: Alternatively, spin at 15,000 x g for 10 minutes to pellet the solid.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: ACN:Water (60:40) is recommended due to high lipophilicity.

    • Detection: UV at 230 nm (Benzamide absorption band).

    • Calibration: Prepare standards in 100% DMSO or Methanol to ensure full solubility for the curve.

Part 3: Data Analysis & Interpretation

Calculating Solubility

The concentration in the saturated filtrate (


) is derived from the calibration curve:


Interpreting the Results
Measured Solubility (

)
ClassificationAction Item
< 10 µg/mL Low SolubilityRequires solubilizers (e.g., Cyclodextrins, Tween 80) for animal dosing.
10 - 100 µg/mL ModerateSuitable for standard cellular assays; watch for precipitation in media.
> 100 µg/mL HighIdeal for oral formulation; unlikely for this molecule.
The "Cosolvent Effect" (Log-Linear Model)

If aqueous solubility is too low, you may characterize solubility in binary mixtures (DMSO/Water). The relationship usually follows the Yalkowsky Log-Linear model [5]:



  • 
    : Solubility in pure water.[2]
    
  • 
    : Fraction of cosolvent (DMSO).
    
  • 
    : Solubilizing power (typically 2-4 for benzamides).
    

Insight: For DCCB, small additions of DMSO (e.g., 5%) will drastically increase solubility, potentially by 1-2 orders of magnitude, due to the disruption of the water structure around the hydrophobic 2,6-dichlorophenyl ring.

Part 4: Practical Implications for Researchers

  • Storage: Store 10 mM DMSO stocks at -20°C in amber glass vials . Avoid polystyrene (PS) plastics, as lipophilic benzamides can leach into the plastic over time.

  • Freeze-Thaw Cycles: The 2,6-dichloro substitution can lead to supersaturation. Upon thawing, vortex vigorously. If crystals appear, sonicate at 40°C for 10 minutes.

  • Cell Culture: When dosing cells, do not exceed 0.5% DMSO final concentration. At 100 µM dosing (1% DMSO), DCCB is at high risk of "crashing out" in the media, leading to false negatives (loss of compound) or false positives (precipitate toxicity). Always perform a media solubility check (Protocol A) before expensive bioassays.

References

  • PubChem Database. 2,6-Dichlorobenzamide (CID 16183) Physicochemical Properties. National Library of Medicine. Available at: [Link]

  • ChemSpace. N-(1-cyanocyclopentyl)benzamide Structure and Properties. Available at: [Link] (Search ID: CSSB00000267200)

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method. USP General Chapter Guidelines. Available at: [Link]

  • Yalkowsky, S. H., et al.Handbook of Aqueous Solubility Data. CRC Press, 2010.

Sources

Methodological & Application

Application Note: HPLC Method Development for 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide . Due to the presence of both a hydrolytically sensitive nitrile group and a hydrophobic dichlorobenzamide core, this molecule presents unique separation challenges. This protocol prioritizes the resolution of the parent compound from its primary hydrolysis degradants (the corresponding amide and carboxylic acid) using a reverse-phase (RP-HPLC) approach. The methodology aligns with ICH Q2(R2) guidelines for analytical validation.

Physicochemical Analysis & Separation Logic

To develop a robust method, we must first deconstruct the analyte's properties to predict its chromatographic behavior.

Structural Dissection
  • Hydrophobic Core: The 2,6-dichlorophenyl moiety is highly lipophilic and electron-deficient due to the chlorine atoms. This suggests strong retention on C18 columns but also potential for

    
     interactions.
    
  • Polar Functionality: The amide linker and nitrile (cyano) group on the cyclopentyl ring introduce dipoles.

  • Critical Quality Attribute (CQA): The primary degradation pathway is the hydrolysis of the nitrile (

    
    ) to a primary amide (
    
    
    
    ), and subsequently to a carboxylic acid. The method must separate the target nitrile from these more polar byproducts.
Solubility & pKa
  • Solubility: Low in pure water; high in Acetonitrile (ACN) and Methanol (MeOH).

  • pKa: The benzamide nitrogen is weakly acidic but remains neutral across the standard HPLC pH range (2.0–8.0).

  • UV Absorbance: The 2,6-dichlorobenzamide chromophore exhibits strong absorbance at 210–220 nm (amide

    
    ) and a secondary band at 254–260 nm  (aromatic 
    
    
    
    ).

Method Development Strategy

The following decision matrix outlines the scientific rationale behind the chosen stationary and mobile phases.

Stationary Phase Selection

While a standard C18 column is sufficient for retention, a Phenyl-Hexyl phase is recommended for superior selectivity. The


 interactions between the phenyl ligands of the column and the dichlorophenyl ring of the analyte provide an orthogonal separation mechanism to pure hydrophobicity, aiding in the separation of the nitrile target from its amide impurity.
Mobile Phase Selection
  • Solvent: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower UV cutoff (190 nm vs 205 nm), allowing for sensitive detection at 210 nm. It also generates lower backpressure, enabling higher flow rates.

  • Modifier: 0.1% Phosphoric Acid (

    
    )  or 0.1% Formic Acid . Acidic pH (~2.5) is critical to suppress the ionization of any acidic hydrolysis products (e.g., 2,6-dichlorobenzoic acid), ensuring they elute as sharp peaks rather than tailing bands.
    
Visualizing the Separation Logic

SeparationLogic Analyte Target: This compound Column Stationary Phase (C18 or Phenyl-Hexyl) Analyte->Column Strong Hydrophobic + Pi-Pi Interaction Impurity_Amide Impurity A: Amide Hydrolysis Product Impurity_Amide->Column Weaker Retention (More Polar) Impurity_Acid Impurity B: Benzoic Acid Derivative MobilePhase Mobile Phase (Acidic pH) Impurity_Acid->MobilePhase Suppressed Ionization (Sharp Peak) Separation Elution Order: 1. Acid  2. Amide  3. Target (Nitrile) Column->Separation Result MobilePhase->Separation

Caption: Separation mechanism highlighting the elution order based on polarity and hydrophobic interaction.

Detailed Experimental Protocol

Equipment & Reagents[2]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5

    
    m) OR Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 
    
    
    
    m).
  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water (18.2 M

    
    ).
    
  • Acid: 85% Orthophosphoric Acid (HPLC Grade).[1][2]

Chromatographic Conditions
ParameterSettingRationale
Column Temp 40°CImproves mass transfer and peak shape; reduces viscosity.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[3]
Injection Vol 10

L
Optimal for sensitivity without column overload.
Detection 215 nm (Primary)254 nm (Secondary)215 nm for max sensitivity; 254 nm for specificity (avoids solvent noise).
Mobile Phase A 0.1%

in Water
Low pH suppresses silanol activity.
Mobile Phase B AcetonitrileStrong eluent.
Gradient Profile

A gradient is necessary to elute the highly retained target compound while resolving early-eluting polar impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
2.09010Isocratic hold for polar impurities
15.01090Linear ramp to elute target
18.01090Wash column
18.19010Return to initial
23.09010Re-equilibration

Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," the following validation parameters must be executed.

Specificity (Stress Testing)

Inject the analyte after subjecting it to stress conditions to prove the method can separate degradation products.

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours

    
     Expect 2,6-dichlorobenzoic acid.
    
  • Base Hydrolysis: 0.1N NaOH, RT, 1 hour

    
     Expect Amide conversion.
    
  • Oxidation: 3%

    
    
    
    
    
    Check for N-oxide formation.
Linearity & Range

Prepare a 5-point calibration curve ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
System Suitability Criteria (SST)

Before every analysis run, inject a standard 5 times.

  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
  • RSD of Area:

    
    [4]
    
  • Resolution (

    
    ): 
    
    
    
    between the Target Peak and the nearest Impurity.

Synthesis & Impurity Pathway Diagram

Understanding the synthesis helps identify potential impurities that must be resolved.

SynthesisPathway AcidChloride 2,6-dichlorobenzoyl chloride Reaction Amidation Reaction (Base catalyzed) AcidChloride->Reaction Impurity_Benzoic Impurity: 2,6-dichlorobenzoic acid (Hydrolysis of Chloride) AcidChloride->Impurity_Benzoic Moisture Amine 1-aminocyclopentanecarbonitrile Amine->Reaction Target TARGET: This compound Reaction->Target Impurity_Hydrolysis Degradant: Primary Amide (Hydrolysis of Nitrile) Target->Impurity_Hydrolysis Acid/Base Stress

Caption: Synthesis pathway showing precursors and potential degradation products that the HPLC method must resolve.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Ensure pH is < 3.0; consider adding 5mM Ammonium Formate if using MS detection.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (10% ACN). Do not dissolve in 100% ACN.
Ghost Peaks Carryover or Gradient impurities.Run a blank gradient. If peaks persist, clean the column with 100% ACN.
Retention Shift pH fluctuation.Use buffered mobile phase (Phosphate buffer) instead of simple acid addition if shift > 0.2 min.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][6] (2023).[5][7] Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. (3rd ed.). Wiley. (2009). (General Reference for RP-HPLC Mechanisms).
  • PubChem. 2,6-Dichlorobenzamide (Compound Summary). National Library of Medicine. Available at: [Link] (Used for core physicochemical property estimation).

Sources

Preparation of stock solutions of 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Preparation of Stock Solutions of 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide

Part 1: Compound Profile & Physicochemical Assessment[1][3]

Before initiating any wet lab work, it is imperative to understand the physicochemical "personality" of the molecule.[1][2] this compound is a lipophilic benzamide derivative.[3][1] Its structural features—the dichlorophenyl ring and the cyanocyclopentyl moiety—dictate its solubility profile and stability.[3][1][2]

PropertyValue / CharacteristicImplication for Bioassays
Molecular Formula C₁₃H₁₂Cl₂N₂OUsed for Molarity calculations.[1][2]
Molecular Weight ~283.15 g/mol 10 mM stock requires ~2.83 mg/mL.[3][1][2]
LogP (Estimated) ~2.5 - 3.5Moderate to High Lipophilicity.[3][1][2] Poor water solubility.[3][1][2]
Solubility (Water) Very Low (< 10 mg/L estimated)Critical: Will precipitate if added directly to aqueous media without a carrier solvent.[3][1][2]
Solubility (DMSO) High (> 50 mM)Preferred Solvent. Ensures complete solubilization.[3][1][2]
Stability Hydrolysis-resistant at neutral pH; Light stableStandard lab lighting is acceptable; avoid extreme pH.[3][1][2]

Expert Insight: The 2,6-dichloro substitution pattern on the benzamide ring creates steric hindrance (ortho-effect), which generally enhances hydrolytic stability compared to unsubstituted benzamides.[3][1] However, the nitrile group (CN) on the cyclopentyl ring is susceptible to hydrolysis under strongly acidic or basic conditions.[1] Therefore, stock solutions must be prepared in anhydrous, neutral organic solvents. [3]

Part 2: Solvency & Stability Strategy

Solvent Selection
  • Primary Choice: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% [3]

    • Why: DMSO is an aprotic, polar solvent that dissolves both the aromatic and polar (amide/nitrile) regions of the molecule.[3][1][2] It is miscible with water, allowing for easy dilution into bioassay media.[3][1][2]

    • Caution: DMSO is hygroscopic.[3][1][2] Water absorption can cause compound precipitation over time.[3][1][2] Use fresh or aliquoted DMSO.[3][1][2]

  • Secondary Choice: Ethanol (Absolute) [3][1][2]

    • Why: Useful if the bioassay is sensitive to DMSO toxicity.[3][1][2]

    • Drawback: High volatility leads to concentration drift (evaporation) during storage.[3][1][2]

The "0.1% Rule" for Bioassays

Most biological systems (enzymes, cells, tissues) tolerate DMSO up to 0.1% (v/v) without significant artifacts.[3][1][2]

  • Goal: Prepare a stock solution concentrated enough (e.g., 1000x the final assay concentration) so that the final solvent volume added to the assay is negligible.

Part 3: Protocol - Preparation of 100 mM Master Stock Solution

Objective: Prepare 1 mL of a 100 mM stock solution.

Materials:

  • This compound (Solid powder).[3][1]

  • DMSO (Anhydrous, Cell Culture Grade).[3][1][2]

  • Amber glass vials (2 mL) with PTFE-lined caps.[3][1][2]

  • Analytical Balance (Precision 0.01 mg).[3][1][2]

  • Vortex mixer.[3][1][2]

Step-by-Step Procedure:

  • Calculate Mass Requirement:

    
    
    
    
    
    Note: It is difficult to weigh exactly 28.32 mg.[3][1][2][4][5][6][7][8][9][10][11] Weigh an amount close to this (e.g., 25-30 mg) and record the exact mass to adjust the solvent volume.
  • Weighing:

    • Tare the amber glass vial.

    • Weigh approx.[3][1][2][7][10] 28.3 mg of the compound directly into the vial.[1][2]

    • Recorded Mass (

      
      ): ________ mg.[3][1][2]
      
  • Solvent Addition (Gravimetric Adjustment):

    • Calculate the exact volume of DMSO required to achieve 100 mM based on

      
      .
      
      
      
      
      [3][1][2]
    • Pipette the calculated volume of DMSO into the vial.[1][2]

  • Solubilization:

    • Cap the vial tightly.[3][1][2]

    • Vortex vigorously for 30 seconds.

    • Visual Check: Hold the vial up to a light source. The solution must be crystal clear. If particles persist, sonicate in a water bath for 5 minutes (ambient temperature).[3][1][2]

  • Aliquoting & Storage:

    • Do not store the bulk stock at 4°C (DMSO freezes at ~18°C, repeated freeze-thaw causes precipitation).[3][1][2]

    • Aliquot into small volumes (e.g., 50-100 µL) in PCR tubes or cryovials.

    • Store at -20°C. Stable for >6 months.

Part 4: Serial Dilution for Bioassays

Crucial Concept: To maintain data integrity, you must prevent "solvent shock." When plotting a dose-response curve, the percentage of DMSO must remain constant across all dosage points (usually 0.1% or 0.5%), including the vehicle control.[3][1][2]

Workflow Visualization (Graphviz):

BioassayPrep Stock Master Stock (100 mM in DMSO) Inter Intermediate Dilution (1 mM in DMSO) Stock->Inter 1:100 Dilution (DMSO to DMSO) Work Working Solution (10 µM in Media) Inter->Work 1:100 Dilution (DMSO to Media) Assay Final Assay Well (100 nM Compound 0.1% DMSO) Work->Assay Addition to Cells/Enzyme

Caption: Logical flow for diluting hydrophobic stock solutions to avoid precipitation shock in aqueous media.

Dilution Protocol (Example for 100 nM Final Assay Concentration):

  • Intermediate Dilution (100x Concentrate):

    • Dilute the 100 mM Master Stock 1:1000 in DMSO to create a 100 µM Intermediate Stock.

    • Why DMSO again? Keeping the compound in 100% organic solvent until the last moment prevents precipitation.[3][1]

  • Working Solution (Preparation of 2x or 10x Mix):

    • Dilute the 100 µM Intermediate Stock 1:100 into your Assay Buffer (warm media).[3][1][2]

    • This gives a 1 µM solution with 1% DMSO.[3][1][2]

    • Critical Step: Vortex immediately upon addition to buffer to disperse the hydrophobic molecules before they can aggregate.[3][1][2]

  • Final Assay Addition:

    • Add 10 µL of the Working Solution to 90 µL of assay volume.

    • Final Result: 100 nM Compound, 0.1% DMSO.

Part 5: Quality Control & Troubleshooting

Self-Validating System: Every time you prepare a fresh stock or thaw an aliquot, perform the "Turbidity Test" :

  • Pipette 1 µL of stock into 999 µL of PBS or water in a cuvette.

  • Measure Absorbance at 600 nm (OD600).[3][1][2]

  • Pass Criteria: OD600 < 0.005. (Indicates no microprecipitation).[3][1][2]

  • Fail Criteria: Visible cloudiness or high OD.[3][1][2] Action: Sonicate stock or prepare fresh.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Precipitation in Media "Solvent Shock" (adding high % DMSO directly to water).[3][1]Prepare an intermediate dilution in DMSO first.[3][1][2] Ensure rapid mixing when adding to aqueous phase.[3][1][2]
Inconsistent IC50/EC50 Compound adhering to plasticware.[3][1][2]Use low-binding polypropylene tips and plates.[3][1][2] Benzamides can be "sticky."[3][1]
Crystals in Frozen Stock DMSO freeze-thaw cycles.[3][1][2]Warm to 37°C and vortex/sonicate until fully redissolved before use.

References

  • PubChem. 2,6-dichlorobenzamide (Compound Summary).[3][1][2] National Library of Medicine.[3][1][2] Available at: [Link][3][1][2]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.[3][1][2][12] Available at: [Link]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods.[3][1][2] Elsevier.[3][1] (Standard reference for solubility/lipophilicity in drug discovery).

Sources

Optimal storage conditions and stability of 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dichloro-N-(1-cyanocyclopentyl)benzamide is a specialized research compound characterized by a sterically hindered benzamide core coupled with an


-amido nitrile moiety.[1] While the 2,6-dichlorophenyl ring confers exceptional resistance to hydrolytic cleavage of the amide bond (the "Ortho Effect"), the 1-cyanocyclopentyl group introduces a specific vulnerability to base-promoted decomposition via a Retro-Strecker-like mechanism.[1]

This guide provides a definitive protocol for the storage, handling, and stability assessment of this compound, designed for analytical chemists and formulation scientists.[1]

Quick Reference: Storage Parameters

Parameter Optimal Condition Critical Limit
Temperature 2°C to 8°C (Refrigerated) < 25°C (Short-term only)
Humidity < 10% RH (Desiccated) Hydrolytic risk at > 60% RH
Light Protect from UV/Daylight Photolytic dechlorination risk
Container Amber Glass (Type I) Avoid Polystyrene (leaching)

| Atmosphere | Argon or Nitrogen Headspace | Air permissible if desiccated |[1]

Chemical Context & Structural Analysis

To understand the storage requirements, one must analyze the competing stability factors within the molecule:

  • The Stabilizing Core (2,6-Dichlorobenzamide): The chlorine atoms at the 2 and 6 positions create a "steric shield" around the carbonyl carbon.[1] This prevents nucleophilic attack by water or hydroxide ions, making the amide bond significantly more stable than unsubstituted benzamides [1].[1]

  • The Destabilizing Tail (1-Cyanocyclopentyl): The nitrile group is geminal to the amide nitrogen (attached to the same carbon).[1] Under basic conditions, the amide proton becomes acidic.[1] Deprotonation can trigger the elimination of cyanide (CN⁻), reverting the structure to cyclopentanone and 2,6-dichlorobenzamide [2].

Implication: While the compound is acid-stable, avoidance of basic environments and moisture is paramount. [1]

Detailed Storage & Handling Protocol

Primary Storage Workflow

This protocol ensures shelf-life extension >24 months.[1]

  • Reception: Upon receipt, verify the container seal integrity. If the compound is supplied in a clear vial, immediately transfer the vial into a secondary amber jar or aluminum foil wrap.[1]

  • Desiccation: Place the primary container inside a vacuum desiccator or a secondary jar containing activated silica gel or molecular sieves (4Å).[1]

    • Why: The nitrile group is hygroscopic; moisture absorption accelerates base-catalyzed hydrolysis if trace impurities are present.[1]

  • Refrigeration: Store at 4°C. While the compound is likely solid at room temperature, lower temperatures retard the kinetics of any potential spontaneous cyanide elimination.[1]

  • Inert Gas Purge: For long-term archiving (>6 months), purge the headspace with Argon before sealing.[1] Argon is heavier than air and provides a superior blanket compared to Nitrogen.[1]

Solubilization & Usage
  • Preferred Solvents: DMSO (Dimethyl sulfoxide), Acetonitrile, Methanol (Acidified).[1]

  • Forbidden Solvents: Aqueous alkaline buffers (pH > 8.0), primary amines (risk of transamidation).[1]

  • Stock Solutions: Prepare fresh. If storage is necessary, acidify DMSO stocks with 0.1% Formic Acid to suppress deprotonation of the amide nitrogen.[1] Store at -20°C.

Stability Assessment Protocol (Self-Validating System)

To verify the integrity of your specific lot, utilize this Forced Degradation Protocol.[1] This serves as a "stress test" to establish the stability-indicating HPLC method.[1]

HPLC-UV Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).[1]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Low pH stabilizes the amide).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (Strong absorption by dichlorobenzene ring).[1]

  • Flow Rate: 1.0 mL/min.[1]

Stress Testing Workflow

Perform the following in parallel micro-vials:

Stress ConditionProcedureExpected Outcome (Pass Criteria)
Acid Hydrolysis Dissolve in 0.1M HCl; Heat at 60°C for 4 hours.< 2% Degradation. The 2,6-dichloro group should block hydrolysis.[1]
Base Hydrolysis Dissolve in 0.1M NaOH; Heat at 60°C for 4 hours.> 10% Degradation. Expect formation of Cyclopentanone and 2,6-Dichlorobenzamide (Ref.[1] Standard).
Oxidation Dissolve in 3% H₂O₂; Ambient temp for 4 hours.< 5% Degradation. Amides are generally resistant to peroxide oxidation.[1]
Photolysis Expose solid to UV (254nm) for 24 hours.[1]Variable. Look for dechlorination products (loss of Cl atom).[1]

Mechanistic Degradation Pathways

The following diagram illustrates the critical degradation risks. Note the divergence between Acidic stability and Basic instability.[1]

StabilityPathways Parent This compound (Intact Molecule) AcidPath Acidic Conditions (0.1M HCl, Heat) Parent->AcidPath BasePath Basic Conditions (pH > 9, Moisture) Parent->BasePath UVPath UV Light (High Energy) Parent->UVPath Stable STABLE (Steric Shielding blocks H2O attack) AcidPath->Stable Ortho-Effect Protection RetroStrecker Retro-Strecker Elimination (Loss of HCN) BasePath->RetroStrecker Deprotonation of Amide N Dechloro Photolytic Dechlorination (Radical Mechanism) UVPath->Dechloro Homolytic Cleavage Products Degradants: 1. 2,6-Dichlorobenzamide 2. Cyclopentanone RetroStrecker->Products Hydrolysis of Imine

Figure 1: Mechanistic stability profile. Note the high stability under acidic conditions due to steric hindrance, contrasted with susceptibility to base-catalyzed Retro-Strecker decomposition.[1]

References

  • Sørensen, S. R., et al. (2003).[1] "Elucidation of the metabolic pathway of 2,6-dichlorobenzamide in the soil bacterium Aminobacter sp. strain MSH1."[1][2][3][4] Applied and Environmental Microbiology. This paper details the extreme stability of the 2,6-dichlorobenzamide core and its persistence in groundwater, validating the "Ortho-Effect" hypothesis.[1]

  • Theodorou, V., et al. (2015).[1][5] "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles."[1][5] Arkivoc. Discusses the mechanisms of amide hydrolysis and the specific vulnerabilities of nitrile-substituted amides under alkaline conditions. [5]

  • PubChem Compound Summary. "2,6-Dichlorobenzamide."[1] National Center for Biotechnology Information.[1] Provides physical property data (Melting Point, Solubility) used to infer storage parameters for the derivative.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide because it behaves as a classic "brick dust" molecule.[1][2] Unlike "grease ball" compounds that are lipophilic but amorphous, this molecule possesses both high lipophilicity (due to the chlorines and cycloalkyl ring) and high crystal lattice energy (due to the amide hydrogen bonding and rigid benzamide core).[3]

This guide provides a tiered troubleshooting approach to resolve precipitation, poor dissolution rates, and solvent incompatibility in biological assays.

Diagnostic Phase: Understanding the Molecule[3]

Before attempting solubilization, you must understand the structural barriers preventing dissolution.[3]

FeatureStructural CauseConsequence
High Lattice Energy Amide bond (–CONH–) + Nitrile (–CN) dipole interactions.[1][2]The solid resists breaking apart to enter the solvent.[1][2][3] Requires high energy (heat/sonication) to initiate dissolution.[1][2]
High Lipophilicity 2,6-dichloro substitution + Cyclopentyl ring.[1][2][3]The molecule repels water molecules.[1][2] High LogP (estimated >3.[1][2]0) means it prefers organic phases.[1][2]
Steric Hindrance 2,6-dichloro groups force the amide bond out of planarity.[1][3]Reduces molecular flexibility, potentially trapping the molecule in a stable, polymorph-dependent crystal state.[3]
Neutrality No ionizable groups in physiological range (pH 1-10).[1][2]CRITICAL: pH adjustment (acid/base) will NOT improve solubility.[1][2]

Troubleshooting Guide (Q&A Format)

Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into aqueous media."

Diagnosis: This is the "Cosolvent Crash" phenomenon.[1][2] The water-solubility is so low that even 0.1% DMSO is insufficient to keep the compound in solution once the solvent power is diluted.[3]

Solution: You must shift from a cosolvent strategy to a surfactant or complexation strategy.[1][2]

  • Immediate Fix: Add 0.1% - 0.5% Tween 80 (Polysorbate 80) to your aqueous buffer before adding the DMSO stock.[1][2] The surfactant prevents nucleation of the precipitate.[1][3]

  • Long-term Fix: Switch to a Cyclodextrin system (see Advanced Formulation below).

Issue 2: "I cannot use DMSO because it is toxic to my specific cell line/enzyme."

Diagnosis: Many cellular assays are sensitive to DMSO concentrations >0.1%.[1][2]

Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]

  • Why: The hydrophobic cavity of the cyclodextrin encapsulates the dichlorophenyl ring, while the hydrophilic exterior keeps the complex soluble in water.[3]

  • Protocol: Prepare a 20% (w/v) HP-β-CD stock solution in water.[1][2] Add your solid compound directly to this solution and sonicate.[1][2] This can often achieve concentrations of 1-5 mM without any organic solvent.[1][2]

Issue 3: "The dissolution rate is extremely slow; particles float for hours."[1][2]

Diagnosis: Poor wettability.[1][2] The surface of the crystal is hydrophobic, preventing water from making contact.[3]

Solution: Wetting agents and particle size reduction.[1][2]

  • Technique: "Paste" method.[1][2] Place the weighed solid in a mortar.[1][2] Add 2-3 drops of Glycerol or Tween 20.[1][2] Grind with a pestle to coat the particles before adding the bulk solvent.[1][2][3] This removes the air layer surrounding the crystals.[1][2][3]

Decision Tree: Selecting the Right Solvent System

Use the following logic flow to determine the best solubilization method for your specific application.

SolubilityDecisionTree Start Start: Define Application Q1 Is DMSO/Ethanol allowed? Start->Q1 YesDMSO Use Cosolvent System Q1->YesDMSO Yes NoDMSO Strict Aqueous Requirement Q1->NoDMSO No Q2 Is the target concentration > 100 µM? YesDMSO->Q2 Q3 Is it an Animal/In Vivo Study? NoDMSO->Q3 LowConc Standard DMSO Stock (10-20 mM) Dilute into Buffer Q2->LowConc No HighConc Risk of Precipitation! Q2->HighConc Yes Action1 Add 0.1% Tween 80 to Buffer HighConc->Action1 InVivo Formulation Required: PEG400 / Saline (40:60) or Nanosuspension Q3->InVivo Yes CellAssay Use Cyclodextrin (HP-β-CD) Q3->CellAssay No (In Vitro)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Experimental Protocols

Protocol A: Cyclodextrin Complexation (The "Gold Standard")

This method avoids organic solvents and is highly recommended for benzamide derivatives.[1][2]

  • Preparation of Vehicle: Dissolve 20g of HP-β-CD in 100 mL of distilled water (20% w/v). Filter through a 0.22 µm filter.[1][2]

  • Addition: Add excess this compound (approx. 5-10 mg) to 1 mL of the vehicle in a glass vial.

  • Energy Input: Sonicate in a water bath for 30 minutes at ambient temperature. The solution may turn cloudy (suspension).[1][2][4]

  • Equilibration: Shake at 25°C for 24 hours.

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes or filter (PVDF membrane).

  • Result: The supernatant contains the solubilized drug-CD complex.[1][2]

Protocol B: Kinetic Solubility Screen (High Throughput)

Use this to quickly determine the maximum concentration in various buffers.[1][2]

StepActionTechnical Note
1 Prepare 10 mM stock in DMSO .Ensure complete dissolution (vortex).[1][2]
2 Spike 2 µL of stock into 198 µL of PBS (pH 7.4) .Final DMSO = 1%.[1][2][5]
3 Shake for 2 hours at room temp.Simulates assay duration.
4 Measure UV Absorbance (250-300 nm).Compare against a calibration curve.[1][2]
5 Check for Scattering. If Absorbance at 500nm > 0.05, precipitation has occurred.[1][2][3]

Mechanism of Action: Why Cyclodextrins Work[3]

The 2,6-dichlorophenyl group is the "guest" that fits into the cyclodextrin "host."[3]

InteractionMechanism cluster_0 Stabilizing Forces Drug Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Dichlorophenyl Ring Insertion CD Cyclodextrin (Host Cavity) CD->Complex Hydrophobic Effect F1 Van der Waals Forces Complex->F1 F2 Displacement of High-Energy Water

Figure 2: Schematic of the host-guest interaction between the lipophilic benzamide and the cyclodextrin cavity.[3]

Comparative Solvent Data

Based on physicochemical properties of structurally similar 2,6-dichlorobenzamides [1][2], the following solubility profiles are estimated:

Solvent SystemSolubility RatingSuitability
Water (pH 7) < 10 µg/mL (Poor)Not suitable for stock solutions.[1][2]
DMSO > 50 mg/mL (High)Excellent for stock solutions.[1][2]
Ethanol ~ 10-20 mg/mL (Moderate)Good for evaporation protocols.[1][2]
PBS + 5% Tween 80 ~ 100-500 µg/mLSuitable for animal dosing (IP/Oral).[1][2]
20% HP-β-CD ~ 1-5 mg/mLBest for cell culture.
PEG 400 > 10 mg/mLGood for osmotic pumps/in vivo.[1][2]

References

  • PubChem. (2025).[1][2] 2,6-Dichlorobenzamide Compound Summary. National Library of Medicine.[1][2] Available at: [Link]

  • NIST Chemistry WebBook. (2024).[1][2] Benzamide, 2,6-dichloro- Data. National Institute of Standards and Technology.[1][2] Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007).[3] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (General reference for HP-β-CD protocols).

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Reference for "Brick Dust" vs "Grease Ball" theory).

Sources

Validation & Comparative

Technical Analysis: FTIR Characterization of 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) spectrum for 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide . This compound represents a specific class of sterically hindered benzamides, often utilized as intermediates in the synthesis of agrochemicals or pharmaceutical scaffolds (similar to phencyclidine analogs or specific herbicides).

For researchers and QC professionals, the primary challenge in characterizing this molecule is validating the formation of the amide bond while ensuring the integrity of the labile nitrile group, all within the context of significant steric hindrance provided by the 2,6-dichloro substitution.

Key Analytical Objectives:

  • Differentiation: Distinguishing the product from its starting materials (2,6-dichlorobenzoyl chloride and 1-aminocyclopentanecarbonitrile).

  • Steric Assessment: interpreting the Amide I band shift caused by the "ortho-effect" (steric inhibition of resonance).

  • Purity Verification: Detecting hydrolysis of the nitrile or residual acid chloride.

Mechanistic Insight: The "Ortho-Effect" in Spectroscopy

Expert Insight: Standard benzamides typically exhibit an Amide I band (C=O stretch) around 1650–1660 cm⁻¹ due to conjugation between the phenyl ring and the carbonyl group. However, in 2,6-dichlorobenzamide derivatives , the bulky chlorine atoms force the carbonyl group out of planarity with the benzene ring.

  • Consequence: This steric inhibition of resonance reduces the single-bond character of the carbonyl carbon-phenyl bond.

  • Spectral Shift: The carbonyl bond retains more double-bond character, shifting the Amide I band to a higher frequency (typically 1660–1680 cm⁻¹) compared to unsubstituted benzamides, closer to aliphatic amides.

Comparative Spectral Analysis

The following table contrasts the target product with its critical synthetic precursors. This data is essential for reaction monitoring.

Table 1: Characteristic Peak Assignments & Shifts
Functional GroupVibration ModeTarget Product (cm⁻¹)Precursor A: 1-AminocyclopentanecarbonitrilePrecursor B: 2,6-Dichlorobenzoyl Chloride
Nitrile (C≡N) Stretching2235 – 2245 (w-m) 2230 – 2250 (m)Absent
Amide I (C=O) Stretching1665 – 1685 (s) Absent~1790 – 1815 (vs) (Acid Chloride)
Amide II (N-H) Bending1520 – 1550 (m) ~1600 (Scissoring)Absent
Amine (N-H) Stretching3250 – 3350 (Singlet) 3300 – 3400 (Doublet)Absent
Aryl Chloride (C-Cl) Stretching760 – 800 (s) Absent760 – 800 (s)
Aliphatic C-H Stretching2950 – 2970 2950 – 2980Absent

(Legend: s = strong, m = medium, w = weak, vs = very strong)

Detailed Peak Interpretation
A. The Nitrile Region (2200 – 2260 cm⁻¹)

The nitrile group attached to the cyclopentyl ring is aliphatic. Unlike aromatic nitriles (which shift lower due to conjugation), this peak remains distinct at ~2240 cm⁻¹ .

  • Warning: In many amide derivatives, the nitrile peak can be surprisingly weak in intensity due to a low change in dipole moment during stretching. High-resolution scanning (4 cm⁻¹ or better) is recommended.

B. The Amide I & II Bands (1500 – 1700 cm⁻¹)

This is the confirmation region for the reaction completion.

  • Success Indicator: Disappearance of the Acid Chloride peak (1790+ cm⁻¹) and appearance of the Amide I doublet/broad peak at 1665–1685 cm⁻¹ .

  • Impurity Flag: If you see a peak at 1700–1720 cm⁻¹ , suspect hydrolysis of the amide to the carboxylic acid (2,6-dichlorobenzoic acid).

C. The Fingerprint Region (C-Cl)

The 2,6-dichloro substitution pattern on a benzene ring creates a characteristic strong absorption in the 760–800 cm⁻¹ range (C-Cl stretch) and often a specific ring breathing mode around 1430 cm⁻¹ .

Experimental Protocol: Validating Purity

To ensure reproducibility, follow this self-validating protocol.

Method: ATR-FTIR (Attenuated Total Reflectance) vs. Transmission (KBr)

While ATR is standard, the nitrile peak in this molecule can be weak.

  • Recommendation: Start with Diamond ATR. If the region at 2240 cm⁻¹ is essentially noise, switch to a KBr Pellet (1-2% sample) . The transmission mode often yields better signal-to-noise ratios for weak dipole changes like the nitrile stretch.

Step-by-Step Workflow
  • Blanking: Collect background spectrum (air for KBr, clean crystal for ATR).

  • Sample Prep: Ensure the sample is a dry, fine powder. Moisture will create broad O-H bands (3400 cm⁻¹) that obscure the N-H amide stretch.

  • Acquisition: Scan range 4000–600 cm⁻¹; 32 scans; Resolution 4 cm⁻¹.

  • Validation Logic: Use the decision tree below to interpret results.

Spectral Validation Workflow (Logic Diagram)

The following diagram illustrates the decision process for interpreting the spectrum during synthesis monitoring.

FTIR_Validation Start Crude Product Spectrum Check_1800 Check 1790-1815 cm⁻¹ (Acid Chloride C=O) Start->Check_1800 Check_3300 Check 3300-3400 cm⁻¹ (N-H Stretch Region) Check_1800->Check_3300 Absent Result_Fail_SM FAIL: Residual Acid Chloride Check_1800->Result_Fail_SM Strong Peak Present Check_2240 Check 2240 cm⁻¹ (Nitrile C≡N) Check_3300->Check_2240 Singlet Peak (Secondary Amide) Result_Fail_Amine FAIL: Residual Amine (Doublet) Check_3300->Result_Fail_Amine Doublet Peak (Primary Amine) Result_Fail_NoCN FAIL: Nitrile Hydrolysis or Missing Group Check_2240->Result_Fail_NoCN Absent Result_Pass PASS: Target Molecule Confirmed Check_2240->Result_Pass Distinct Peak Present

Caption: Decision tree for QC validation of this compound synthesis based on critical FTIR spectral windows.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzamide, 2,6-dichloro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link]

    • Citation for 2,6-dichlorobenzamide fragment d
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Authoritative text for general Amide I/II and Nitrile characteristic frequencies.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]

    • Reference for aliphatic nitrile and amide shifts in solid phase.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

    • General reference for verifying 1-aminocyclopentanecarbonitrile analog spectra.

Sources

Safety Operating Guide

Personal protective equipment for handling 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, handling, and disposal protocols for 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide . Due to the specific structural motifs—a halogenated benzamide core coupled with a nitrile-functionalized cycloalkyl group—this compound must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) or a New Chemical Entity (NCE) with undefined toxicity.

The following protocols are designed under the Precautionary Principle , assuming high biological activity and potential acute toxicity until specific toxicological data proves otherwise.

Hazard Identification & Risk Assessment

Chemical Identity:

  • Chemical Name: this compound[1]

  • Structural Components: 2,6-dichlorobenzoyl moiety (lipophilic, potential bioaccumulation) + 1-cyanocyclopentyl amine (nitrile functionality).

  • Physical State: Solid (White to off-white crystalline powder).

Inferred Hazard Profile (SAR Analysis):

  • Acute Toxicity (Oral/Inhalation): Category 3 (Toxic) .[2] The 2,6-dichlorobenzamide class is associated with hepatic and renal toxicity. The nitrile group introduces risks of metabolic cyanide release (though slow) and acute neurotoxicity.

  • Skin/Eye Irritation: Category 2 (Irritant) . Halogenated amides are known contact irritants and sensitizers.

  • Reactivity: Acid-Sensitive . Contact with strong acids (e.g., HCl, H₂SO₄) or Lewis acids can hydrolyze the nitrile or, under extreme conditions, liberate Hydrogen Cyanide (HCN).

  • Environmental: Persistent . The 2,6-dichloro substitution sterically hinders hydrolysis, making the compound persistent in aquatic environments.

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on "standard" lab PPE. This compound requires a Barrier-First Strategy .

PPE CategoryStandard Protocol (Solid Handling)High-Risk Protocol (Solution/Synthesis)Scientific Rationale
Hand Protection Double Nitrile Gloves (min. 5 mil outer, 4 mil inner).Laminate / Silver Shield® (if dissolved in DCM/THF).Nitrile offers good physical protection but poor resistance to halogenated solvents often used to dissolve this lipophilic amide.
Respiratory N95 / P2 Mask (if handled in Hood).P100 / P3 Respirator (if outside containment).Prevents inhalation of fine particulates during weighing. Note: Engineering controls (Hood) are primary.
Eye/Face Chemical Safety Goggles (Indirect Vent).Full Face Shield + Goggles.Protects against ocular absorption. Benzamides can crystallize on the cornea, causing long-term damage.
Body Defense Tyvek® Lab Coat (Elastic cuffs).Tychem® Apron or Coverall.Cotton coats are porous; Tyvek provides a non-woven barrier against dust permeation.

Engineering Controls & Containment

Primary Barrier:

  • Chemical Fume Hood: Mandatory. Maintain a face velocity of 0.5 m/s (100 fpm) .

  • Sash Height: Keep at the lowest working position (approx. 18 inches) to create a physical shield.

  • Static Control: Use an ionizing fan or anti-static gun inside the hood. The lipophilic nature of the benzamide core makes the powder prone to static charge, increasing the risk of aerosolization during weighing.

Operational Protocol: Safe Handling Workflow

Objective: Minimize exposure during the critical "Weighing" and "Solubilization" phases.

Step 1: Preparation (The "Clean" Zone)
  • Don PPE according to the Matrix above.

  • Verify Airflow: Check the fume hood monitor.

  • Prepare Solvents: Pre-measure solvents (e.g., DMSO, Dichloromethane) in a closed container to minimize open handling time.

Step 2: Weighing (The "Hot" Zone)
  • Method: Gravimetric Transfer / Difference Weighing .

    • Tare a sealable vial (with cap) on the balance.

    • Move the vial inside the hood.

    • Transfer the solid using a disposable antistatic spatula.

    • Cap the vial immediately after transfer.

    • Wipe the exterior of the vial with a solvent-dampened Kimwipe (methanol) before removing it from the balance area.

    • Why? This prevents "dust trailing" from the balance to the benchtop.

Step 3: Solubilization & Reaction
  • Solvent Choice:

    • DMSO/DMF: Excellent solubility but high skin permeability. Risk:[2][3][4][5] If splashed, DMSO carries the toxic benzamide directly into the bloodstream. Action: Use laminate gloves.

    • DCM/Chloroform: Good solubility. Risk:[2][3][4][5] Volatile and permeates nitrile gloves in <5 minutes. Action: Double glove (Laminate inner, Nitrile outer).

  • Reaction Monitoring:

    • If using acidic reagents (e.g., acid chloride coupling), ensure the system is vented to a scrubber (NaOH trap) to neutralize any potential acid fumes or trace HCN.

Emergency Response & Spill Management

Scenario A: Dry Spill (< 1g)

  • Evacuate the immediate area (3-meter radius).

  • Don PPE: P100 respirator, double gloves, goggles.

  • Contain: Cover the spill with a damp absorbent pad (do not sweep dry dust—this creates aerosols).

  • Clean: Wipe with 10% Sodium Hypochlorite (Bleach) followed by water.

    • Mechanism: Bleach oxidizes the nitrile and amide functionalities, degrading the active compound.

Scenario B: Solution Spill (> 10mL)

  • Absorb: Use a Vermiculite or Universal Absorbent pillow.

  • Neutralize: If acidic, neutralize with Sodium Bicarbonate before cleanup.

  • Disposal: Collect all waste in a "Hazardous Chemical Waste" drum.

Waste Disposal Strategy

Classification: Halogenated Organic + Nitrogenous Waste.

Waste StreamDisposal Method Prohibited Actions
Solid Waste (Gloves, Wipes)High-Temperature Incineration (>1000°C).Do NOT autoclave (potential volatilization).
Liquid Waste (Mother Liquors)Halogenated Solvent Stream .Do NOT mix with strong acids (HCN risk).
Glassware Triple Rinse with Acetone -> Water.Do NOT wash in open sink without pre-rinsing.

Visualized Safety Workflow

The following diagram illustrates the "Closed Loop" handling process required to maintain containment integrity.

SafeHandling Start Start: Risk Assessment PPE Don PPE (Double Nitrile + Tyvek) Start->PPE Mandatory Hood Fume Hood Setup (Static Control + Airflow Check) PPE->Hood Entry Weigh Weighing (Closed Vial Method) Hood->Weigh Containment Solubilize Solubilization (Solvent: DMSO/DCM) Weigh->Solubilize Transfer Spill Spill Event Weigh->Spill Reaction Reaction / Application Solubilize->Reaction Process Solubilize->Spill Waste Waste Disposal (Incineration Stream) Reaction->Waste End of Life Spill->Waste Decontamination

Caption: Operational workflow emphasizing containment at the weighing and solubilization stages to prevent exposure.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 16183: 2,6-Dichlorobenzamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024).[6] Substance Information: 2,6-dichlorobenzamide.[2][6][7][8][9] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling High Potency Compounds. Retrieved from [Link]

Sources

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